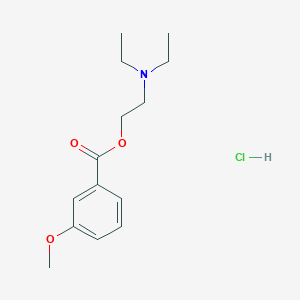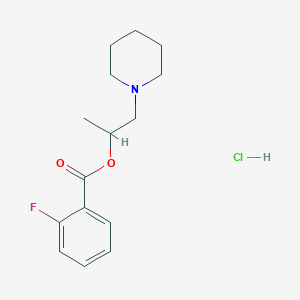![molecular formula C15H13Br2ClN2O2 B3972211 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide](/img/structure/B3972211.png)
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide
Übersicht
Beschreibung
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of 3-Hydroxyphenazepam, a metabolite of Phenazepam, which is a benzodiazepine drug used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(2-chlorobenzoyl)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-bromo-2-(2-chlorobenzoyl)aniline in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process may also involve additional purification steps such as column chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential effects on biological systems and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects and its role in the synthesis of drugs used to treat neurological disorders.
Industry: Utilized in the production of various chemical products and as a building block in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in neurological processes.
Pathways: It modulates the activity of neurotransmitters and other signaling molecules, leading to its therapeutic effects in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of 3-Hydroxyphenazepam. This makes it particularly valuable in the pharmaceutical industry for the production of benzodiazepine derivatives.
Eigenschaften
IUPAC Name |
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2.BrH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFPHDINWKXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![3,3-Dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one](/img/structure/B3972142.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3972149.png)

![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)
![2-[2-(butan-2-yloxy)-3-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3972166.png)
![[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid](/img/structure/B3972183.png)

![2-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid](/img/structure/B3972209.png)

![1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone](/img/structure/B3972226.png)
![4,4'-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972232.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3972236.png)

